molecular formula C8H8F3NO2 B1412231 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol CAS No. 1227574-64-2

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1412231
CAS RN: 1227574-64-2
M. Wt: 207.15 g/mol
InChI Key: GWANITLQHBCEGT-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol, also known by its chemical formula C7H6F3NO, is a heterocyclic organic compound. It features a pyridine ring substituted with a trifluoromethyl group (CF3), a methoxy group (OCH3), and a hydroxyl group (OH). The compound’s unique structure makes it an intriguing candidate for various applications in agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol involves several methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), serves as a chemical intermediate for crop-protection products. Researchers have explored various synthetic routes to obtain this compound .
    • Hydroxyl group (OH) The arrangement of these functional groups influences the compound’s reactivity and biological properties .
  • Chemical Reactions Analysis

    • Vapor-Phase Reaction : 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol can participate in vapor-phase reactions, potentially leading to novel derivatives with diverse applications .
    • Intermediates : Notably, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as an intermediate in the synthesis of crop-protection products .
  • Mechanism of Action

    The biological activities of 3-Methoxy-2-(trifluoromethyl)pyridine-4-methanol derivatives likely arise from a combination of the unique physicochemical properties of the fluorine atom and the specific characteristics of the pyridine moiety. These properties contribute to its effectiveness in both agrochemicals and pharmaceuticals .

  • Physical and Chemical Properties Analysis

    • Other Properties : Further characterization includes spectroscopic data (IR, NMR, etc.) and stability assessments .
  • properties

    IUPAC Name

    [3-methoxy-2-(trifluoromethyl)pyridin-4-yl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8F3NO2/c1-14-6-5(4-13)2-3-12-7(6)8(9,10)11/h2-3,13H,4H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GWANITLQHBCEGT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=CN=C1C(F)(F)F)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8F3NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    207.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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